(1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
(1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol is a synthetic organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a propan-2-yloxy group and a hydroxyl group attached to a tetrahydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Functional Group Introduction: The propan-2-yloxy group is introduced through an etherification reaction, often using an alkyl halide and a base.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using various oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its effects on various enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in cellular processes. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (1r)-7-(Methoxy)-1,2,3,4-tetrahydronaphthalen-1-ol
- (1r)-7-(Ethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol
- (1r)-7-(Butoxy)-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
(1r)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of the propan-2-yloxy group, which may impart specific chemical and physical properties that differentiate it from other similar compounds. These properties could include differences in reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C13H18O2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1R)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m1/s1 |
InChI Key |
HLTQZBOYDYKIRP-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)OC1=CC2=C(CCC[C@H]2O)C=C1 |
Canonical SMILES |
CC(C)OC1=CC2=C(CCCC2O)C=C1 |
Origin of Product |
United States |
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